molecular formula C5H10F3NO2 B13443634 1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine

1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine

Cat. No.: B13443634
M. Wt: 173.13 g/mol
InChI Key: FCVFYOPROSLUQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine typically involves the reaction of 1,1,1-trifluoro-2-propanone with methanol in the presence of an acid catalyst to form 1,1,1-trifluoro-3,3-dimethoxypropane. This intermediate is then reacted with ammonia or an amine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product .

Chemical Reactions Analysis

1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for a wide range of applications in different fields.

Properties

Molecular Formula

C5H10F3NO2

Molecular Weight

173.13 g/mol

IUPAC Name

1,1,1-trifluoro-3,3-dimethoxypropan-2-amine

InChI

InChI=1S/C5H10F3NO2/c1-10-4(11-2)3(9)5(6,7)8/h3-4H,9H2,1-2H3

InChI Key

FCVFYOPROSLUQR-UHFFFAOYSA-N

Canonical SMILES

COC(C(C(F)(F)F)N)OC

Origin of Product

United States

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